Azulen-1,5-imine (9CI)
CAS No.: 141959-04-8
Cat. No.: VC0138783
Molecular Formula: C10H7N
Molecular Weight: 141.173
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141959-04-8 |
---|---|
Molecular Formula | C10H7N |
Molecular Weight | 141.173 |
Standard InChI | InChI=1S/C10H7N/c1-2-8-6-7-4-5-10(11-8)9(7)3-1/h1-6,11H |
Standard InChI Key | LGSYBPNDCAKXCD-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C=CC2=CC(=C1)N3 |
Introduction
Chemical Identity and Structural Characteristics
Azulen-1,5-imine (9CI) is identified by the Chemical Abstracts Service (CAS) registry number 141959-04-8. The compound has a molecular formula of C10H7N with a calculated molecular weight of 141.16928 g/mol . As the name suggests, this compound is derived from azulene, featuring an imine group connecting positions 1 and 5 of the azulene skeleton.
The parent compound, azulene, is an isomer of naphthalene consisting of fused five- and seven-membered rings, which creates a non-benzenoid aromatic structure. Unlike naphthalene, which is colorless, azulene exhibits a distinctive deep blue color, attributed to its unusual electronic configuration . The name "azulene" itself derives from the Spanish word "azul," meaning blue, referencing this characteristic coloration .
Table 1: Basic Chemical Information of Azulen-1,5-imine (9CI)
Electronic Properties and Structure-Property Relationships
The electronic properties of Azulen-1,5-imine can be inferred from azulene's characteristic electronic structure. Azulene possesses a significant dipole moment of 1.08 D, which contrasts sharply with naphthalene's zero dipole moment . This polarity arises from azulene's electronic distribution, which can be conceptualized as a fusion of a 6 π-electron cyclopentadienyl anion (five-membered ring) and a 6 π-electron tropylium cation (seven-membered ring) .
Structural Comparison with Related Compounds
To better understand Azulen-1,5-imine's potential properties, it is valuable to compare it with related compounds:
Table 2: Comparison with Related Azulene Derivatives
Research Challenges and Future Perspectives
Research on Azulen-1,5-imine presents several challenges and opportunities:
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Synthetic optimization: Development of efficient, scalable synthetic routes for Azulen-1,5-imine would facilitate further investigation of its properties.
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Comprehensive characterization: Detailed spectroscopic, electronic, and structural characterization would enhance understanding of this compound's unique properties.
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Structure-activity relationship studies: Systematic modification of the azulene core and the imine functionality could lead to derivatives with enhanced or targeted properties.
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Biological evaluation: Assessment of potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, would determine its viability for medicinal applications.
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Materials applications: Investigation of electronic, optical, and photophysical properties could reveal potential applications in materials science and device fabrication.
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